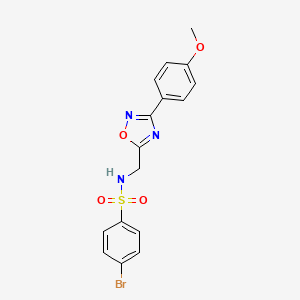
4-bromo-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex chemical process, and its mechanism of action and physiological effects are still being studied. In
Mécanisme D'action
The exact mechanism of action of 4-bromo-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is still being studied. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in cancer cell growth. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide has both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. Physiologically, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-bromo-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide in lab experiments is its potential as an anticancer agent. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on 4-bromo-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide. One direction is to further study its mechanism of action and its potential as an anticancer agent. Additionally, more research can be done on its potential use as a fluorescent probe for detecting metal ions in biological systems. Finally, research can be done to develop more efficient synthesis methods for this compound to make it more accessible for lab experiments.
Méthodes De Synthèse
The synthesis of 4-bromo-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a multistep process that involves the use of various chemicals. The first step involves the synthesis of 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde through the reaction of 4-methoxybenzohydrazide and ethyl chloroformate. The second step involves the reaction of 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde with 4-bromobenzenesulfonyl chloride to form 4-bromo-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
4-bromo-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide has potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propriétés
IUPAC Name |
4-bromo-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O4S/c1-23-13-6-2-11(3-7-13)16-19-15(24-20-16)10-18-25(21,22)14-8-4-12(17)5-9-14/h2-9,18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDHIEZHUFSLGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

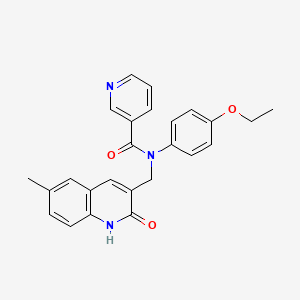
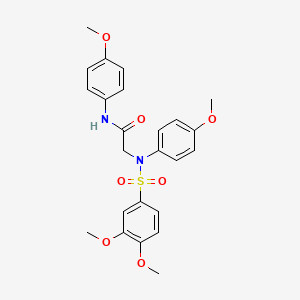

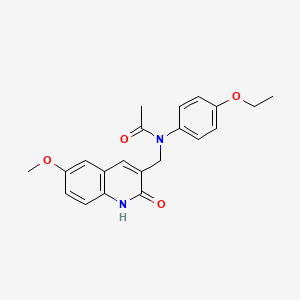
![2-[Ethyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B7716574.png)
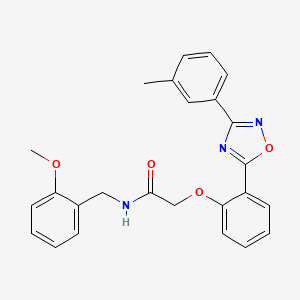
![4-[[2-(N-(3,4-Dimethoxyphenyl)sulfonyl-4-methoxyanilino)acetyl]amino]benzamide](/img/structure/B7716579.png)
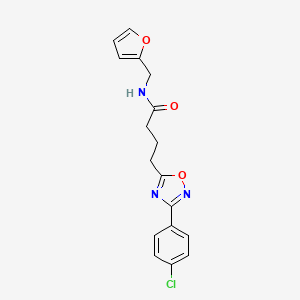
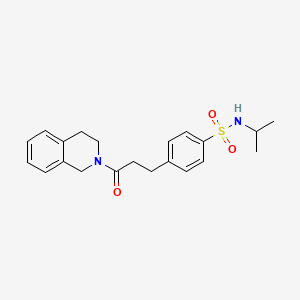

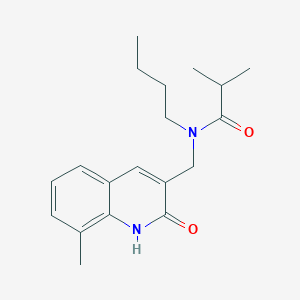

![4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide](/img/structure/B7716628.png)
![3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716638.png)